21-Dehydro Budesonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Budesonide synthesis involves several steps, including acetalization, which is crucial for forming its epimeric mixture of 22R and 22S. A study highlighted the stereoselectivity of acetalization in Budesonide synthesis, showing that under specific conditions, a product containing a higher ratio of 22R to 22S can be achieved, indicating the complex synthesis process and the potential for creating analogs like 21-Dehydro Budesonide through modification of synthesis steps (Wang Dong-hua, 2005).

Molecular Structure Analysis

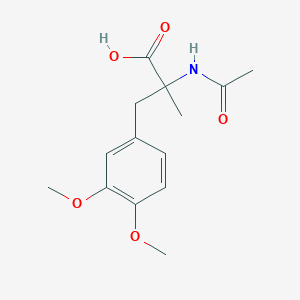

Budesonide's molecular structure features two hydroxyl sites that are potential sites for sulfate conjugation. Mass spectrometry analysis indicates the formation of a monosulfated budesonide product, with sulfation likely occurring at the 21-hydroxyl group. This specific sulfation and the molecular structure's responsiveness to enzymatic actions hint at the structural complexity and reactivity of analogs like 21-Dehydro Budesonide (Connie A. Meloche et al., 2002).

科学的研究の応用

-

Neurology and Pain Management

- 21-Dehydro Budesonide is used in the field of neurology and pain management .

- It is used as a reference standard in pharmaceutical research .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

-

Asthma Treatment

- Budesonide, a related compound, has been used in the treatment of asthma .

- It is used in inhaled corticosteroids (ICSs) which changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .

- Budesonide is less lipophilic than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .

- The use of ICSs like Budesonide has changed from a last resort to first-line treatment .

-

Pulmonary Surfactant Carrier

- Budesonide has been used as a carrier in exogenous pulmonary surfactant (EPS) .

- The clinical benefits of using EPS as a carrier of Budesonide, a non-halogenated corticosteroid with a broad anti-inflammatory effect, have been established .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

-

Inhaled Drug Delivery

- Budesonide has been used in inhaled drug delivery .

- The introduction of inhaled corticosteroids (ICSs) changed the treatment focus of mild-to-moderate asthma from bronchodilation to reduction in inflammation .

- This was achieved by inhaling a suitable corticosteroid (CS), giving a high, protracted airway concentration at a low total dose, thereby better combining efficacy and tolerance than oral therapy .

- Budesonide is much less lipophilic, giving it a 100-fold higher water solubility than other ICSs, leading to its more rapid intraluminal dissolution and faster airway and systemic uptake rates .

- In airway tissue, a Budesonide fraction is reversibly esterified to intracellular fatty acids, a lipophilic conjugate, which prolongs airway efficacy .

-

Maintenance and Reliever Therapy (MART)

- With the development of the budesonide/formoterol combination inhaler (BUD/FORM), Budesonide contributed to the widely used BUD/FORM maintenance and reliever therapy (MART) .

- Recent studies demonstrated the value of BUD/FORM as a generally recommended as-needed therapy for asthma (“anti-inflammatory reliever”, AIR) .

-

COVID-19 Treatment

-

Treatment of All Degrees of Asthma Severity

-

Anti-Inflammatory Activity at Blood and Bone Marrow Levels

- Another mechanism is that the rapidly absorbed bulk fraction, via short plasma peaks, adds anti-inflammatory activity at the blood and bone marrow levels .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of its use in this field are not provided in the source .

-

Influence on International Asthma Management and Treatment Guidelines

Safety And Hazards

When handling 21-Dehydro Budesonide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-[(1S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17?,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOYIKQUMWUPY-CTPKKYTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2CC3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Budesonide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)